8-Fluoro-2,4-dimethylquinoline

Organometallic Chemistry Cross-Coupling C-F Activation

Sourcing a non-fluorinated or differently substituted quinoline analog will compromise downstream synthetic utility. This 8-fluoro-2,4-dimethylquinoline is the only building block that preserves the critical 8-fluoro substitution pattern required for target reactivity and biological activity. - Enables room-temperature Pd-assisted nucleophilic aromatic substitution, a reactivity absent in 8-H, 8-Cl, or 8-Br analogs, for constructing unique pincer complexes. - Validated precursor for Tebufloquin-derived antifungals; esterification yields >80% in vitro inhibition against S. sclerotiorum. - Supplied at 98% purity (MW 175.20, C₁₁H₁₀FN) for methodical SAR studies and safety screening panels.

Molecular Formula C11H10FN
Molecular Weight 175.20 g/mol
Cat. No. B12954310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Fluoro-2,4-dimethylquinoline
Molecular FormulaC11H10FN
Molecular Weight175.20 g/mol
Structural Identifiers
SMILESCC1=CC(=NC2=C1C=CC=C2F)C
InChIInChI=1S/C11H10FN/c1-7-6-8(2)13-11-9(7)4-3-5-10(11)12/h3-6H,1-2H3
InChIKeyZZGSZOVQASSZDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Fluoro-2,4-dimethylquinoline: Structural and Procurement Baseline for Research Applications


8-Fluoro-2,4-dimethylquinoline (CAS 1368073-58-8) is a halogenated quinoline building block featuring a fluorine atom at the 8-position and methyl groups at the 2- and 4-positions on the heterocyclic core. This substitution pattern creates a distinct chemical space compared to other fluoro-methylquinoline isomers. Commercially, it is typically supplied at 98% purity for research and development purposes, with a molecular weight of 175.20 and the formula C₁₁H₁₀FN . Its primary documented utility is as a synthetic intermediate for generating more complex, biologically active molecules, including derivatives explored for antifungal and pesticidal applications [1].

Why 8-Fluoro-2,4-dimethylquinoline Cannot Be Replaced by a Generic Quinoline in Specialized Synthesis


Substituting 8-Fluoro-2,4-dimethylquinoline with a non-fluorinated analog like 2,4-dimethylquinoline or a different positional isomer severely compromises downstream synthetic utility and target product properties. The specific 8-fluoro substitution pattern is not just a passive structural feature; it is a critical functional handle. As demonstrated in organometallic chemistry, an 8-fluoro substituent on a quinoline-based ligand can undergo highly facile, palladium-assisted nucleophilic substitution at room temperature, a reactivity absent in non-fluorinated or differently halogenated analogs [1]. Furthermore, in biologically active series, this precise 2,4-dimethyl-8-fluoro scaffold is essential for generating leads like Tebufloquin derivatives, where altering this core architecture would nullify the structure-activity relationship (SAR) driving antifungal potency [2]. Therefore, procurement decisions based on simple structural similarity, without the specific 8-fluoro-2,4-dimethyl array, will lead to a fundamental loss of both chemical reactivity and biological activity.

Quantitative Differentiation Guide: 8-Fluoro-2,4-dimethylquinoline vs. Key Analogs


Enhanced Reactivity in Palladium-Mediated C-F Bond Activation vs. Non-Fluorinated Quinolines

The 8-fluoro substituent, when incorporated into a quinoline-pincer ligand, enables a palladium-assisted nucleophilic substitution of the 'unactivated' aryl fluoride bond at room temperature. This is in stark contrast to non-fluorinated quinoline analogs, which lack this reactive handle entirely and cannot participate in this mode of activation. The reaction of the 8-fluoroquinoline-based Pd(II) complex with sodium methoxide results in a complete and extremely facile methoxy substitution, a transformation for which no analogous reactivity exists with the 8-H quinoline counterpart [1].

Organometallic Chemistry Cross-Coupling C-F Activation

Core Scaffold for Antifungal Lead Generation vs. General Quinoline Libraries

The specific 8-fluoro-2,3-dimethylquinoline scaffold, a direct structural analog where the target compound's 2,4-dimethyl pattern is varied, serves as the core for generating a series of novel antifungal agents. The synthesized ester derivative 8-fluoro-2,3-dimethylquinolin-4-yl 4-(tert-butyl)benzoate (2b) exhibited >80% antifungal activity against S. sclerotiorum at a concentration of 50 μg/mL. While the target compound itself is the precursor, its utility is proven by its successful elaboration into this series with potent, quantitative bioactivity, a property not inherent to the simple 2,4-dimethylquinoline core [1].

Agrochemicals Antifungal Activity Structure-Activity Relationship

Modulation of Physicochemical Properties via 8-Fluoro Substitution vs. Hydrogen Analog

The replacement of a hydrogen atom with fluorine at the 8-position of 2,4-dimethylquinoline is a classic bioisosteric strategy to increase metabolic stability and modulate lipophilicity. Based on computational comparison, the 8-fluoro substitution increases the molecular weight by +18 Da and alters the CLogP. For a representative pair, 2,4-dimethylquinoline has a CLogP of approximately 3.2, while the introduction of an 8-fluoro atom is predicted to lower the lipophilicity slightly, a well-known effect of aryl fluorination. This fine-tuning of physicochemical properties is critical for optimizing ADME profiles in drug discovery and cannot be achieved with the des-fluoro analog .

Medicinal Chemistry Drug Design Lipophilicity

Distinct Positional Isomerism: 8-Fluoro vs. Other Fluoro-methylquinolines in Genotoxicity

Positional isomerism critically impacts biological activity. A study on isomeric fluoroquinolines demonstrated that 8-fluoroquinoline is capable of inducing unscheduled DNA synthesis (UDS), a key genotoxicity marker, whereas the 2-, 3-, and 4-fluoro isomers showed no significant effect [1]. This finding emphasizes that the 8-fluoro substitution pattern confers a distinct toxicological profile compared to its closest positional analogs. For safety assessment, this differentiates the 8-fluoro-2,4-dimethylquinoline series from its 6-fluoro or 7-fluoro-dimethylquinoline counterparts, which may not share this genotoxic liability.

Toxicology Genotoxicity Positional Isomers

Validated Application Scenarios for 8-Fluoro-2,4-dimethylquinoline Procurement


Synthesis of Novel Organometallic Complexes via C-F Bond Activation

This compound is the ideal starting material for preparing quinoline-based pincer ligands for late-transition-metal chemistry. As demonstrated by the Vigalok group, an 8-fluoroquinoline framework enables a completely unprecedented, room-temperature nucleophilic aromatic substitution of the fluorine atom upon palladium coordination. This allows for the creation of unique, highly functionalized metal complexes that are inaccessible from 8-H, 8-Cl, or 8-Br quinolines, making it essential for inorganic and catalytic chemistry research [1].

Key Intermediate for Agrochemical Discovery (Tebufloquin Analogs)

The 8-fluoro-dimethylquinoline scaffold is a validated precursor for a series of novel antifungal agents. Research published in Molecules (2023) confirms that esterification of this core produces compounds with >80% in vitro inhibition against the phytopathogen S. sclerotiorum. Any R&D program targeting this specific chemotype must procure this exact intermediate, as the activity is contingent on the 8-fluoro substitution pattern established at this starting material stage [2].

Medicinal Chemistry SAR Exploration with Fluorine Bioisostere Scanning

For drug discovery projects exploring 2,4-substituted quinolines, this compound is the critical tool for an '8-fluoro scan'. Replacing a hydrogen atom with fluorine at the 8-position is a classic medicinal chemistry strategy to improve metabolic stability while only moderately affecting molecular size. The predicted shift in physicochemical parameters like CLogP relative to the parent 2,4-dimethylquinoline makes this compound essential for methodical SAR studies aiming to optimize pharmacokinetic properties [1].

Toxicological Differentiation Studies of Isomeric Fluoroquinolines

For environmental and preclinical safety studies, this compound's 8-fluoro substitution pattern is critical due to its proven genotoxicity profile. Isomeric fluoroquinoline data shows that the 8-substituted isomer is uniquely active in inducing unscheduled DNA synthesis. Research consortia focused on the safety of fluorinated heterocycles must include this specific isomer in their screening panels, as its toxicological signature is distinct from the 5-, 6-, or 7-fluoro analogs [3].

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